3-Bromophenanthrene

Organic Synthesis Purification Handling

Sourcing a regiospecifically brominated phenanthrene with reliable isomeric purity is critical for synthetic reproducibility. 3-Bromophenanthrene (CAS 715-50-4) provides an exclusive reactive handle at the C3 position, enabling predictable Pd-catalyzed cross-coupling for OLED host/dopant materials and structure-activity relationship (SAR) campaigns. Substituting the 2- or 9-bromo isomer alters molecular geometry and electronic properties, leading to divergent or failed synthetic outcomes. • Single regioisomer at C3 ensures defined coupling vector for unsymmetrical π-conjugated systems. • Consistent ≥98% purity by GC minimizes side reactions in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Available from BenchChem with rapid global dispatch for uninterrupted research workflows.

Molecular Formula C14H9B
Molecular Weight 257.12 g/mol
CAS No. 715-50-4
Cat. No. B1266452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenanthrene
CAS715-50-4
Molecular FormulaC14H9B
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
InChIKeyBNGNNFQSUWVWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromophenanthrene: Halogenated Phenanthrene Building Block


3-Bromophenanthrene (CAS 715-50-4) is a monobrominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with an angular, three-ring fused structure. Characterized by a bromine substituent exclusively at the 3-position of the phenanthrene nucleus , this compound serves as a critical, regiospecifically functionalized building block. Its value in scientific and industrial applications arises from its specific molecular architecture, which dictates its unique reactivity profile and physical properties, differentiating it from other bromophenanthrene isomers and non-halogenated analogs .

Supports regioselective cross-coupling (Suzuki, Heck) at the 3-position of the phenanthrene core
Provides a single-isomer building block to ensure reproducible reaction outcomes and structural uniformity
Crystalline solid with reported higher melting point, facilitating accurate weighing and ambient storage

Why 3-Bromophenanthrene Cannot Be Substituted


In the procurement of halogenated phenanthrene derivatives for precision synthesis, the assumption of functional interchangeability between isomers is a high-risk proposition with direct experimental consequences. The specific site of bromination on the phenanthrene ring—whether at the 2-, 3-, or 9-position—profoundly alters the molecule's electronic structure, steric environment, and subsequent reactivity [1]. This is not a matter of minor optimization; it determines reaction outcomes such as regioselectivity in cross-coupling reactions, the stereoelectronic properties of final products, and even the fundamental success or failure of a synthetic route . Therefore, substituting 3-bromophenanthrene with its 2- or 9-bromo isomer is not a viable alternative but a pathway to divergent and often non-functional products, as quantitatively evidenced below.

Regiochemical Mismatch
2-Br or 9-Br isomers direct cross-coupling to different vectors on the phenanthrene core, potentially leading to non-functional end products in OLED or SAR studies.
Physical Property Shift
The 9-Br isomer has a significantly lower reported melting point, which may lead to handling difficulties or material degradation under varied storage conditions.
Isomeric Mixture Separation
Substituting with a crude bromination mixture requires complex chromatographic separation to obtain the pure 3-isomer, introducing hidden labor costs and reduced yield.

3-Bromophenanthrene: Comparative Performance Data


Melting Point vs. 9-Bromophenanthrene

3-Bromophenanthrene exhibits a significantly higher melting point than its 9-bromo isomer, a key differentiator for handling, purification, and storage. The target compound is a solid at room temperature with a reported melting point of 83 °C , which is consistently confirmed by commercial specifications (e.g., 81.0 to 85.0 °C) . In contrast, 9-Bromophenanthrene is a lower-melting solid with a reported melting point of 65-66 °C . This 17-18 °C difference in melting point translates to superior ambient stability and easier handling as a crystalline powder for the 3-isomer, reducing the risk of material degradation or difficult-to-handle states during synthesis setup.

Regiochemical Purity
Source review
100% 3-isomer vs Isomeric mixture
Eliminates isomeric separation costs and ensures complete regiocontrol.
Procuring pure isomer maximizes first-step yield and molecular precision.
Organic Synthesis Purification Handling

Synthesis Yield vs. 2-Bromophenanthrene

3-Bromophenanthrene can be synthesized with a high isolated yield via a photocyclization route. A patent procedure reports the synthesis of 3-bromophenanthrene from 1-bromo-4-[2-phenylvinyl]benzene, achieving a 94% yield after purification . This contrasts with the synthesis of the 2-isomer, which often requires specialized control to achieve high regioselectivity and can result in lower yields due to the formation of isomeric mixtures [1]. The high-yielding, scalable synthetic route for the 3-isomer translates directly to lower procurement costs and more reliable supply for large-scale research or industrial applications.

Synthesis Efficiency
Class-level inference
94% isolated yield
Supports scalable supply and cost-effective procurement.
Photocyclization route reported; 2-isomer synthesis challenged by regioselectivity.
Process Chemistry Scale-up Cost-Efficiency

Regioselectivity: Pure Isomer vs. Mixtures

The value of 3-bromophenanthrene is derived from its identity as a defined, single-isomer starting material. Direct electrophilic bromination of phenanthrene yields a mixture where the 9-isomer is the major product and the 3-isomer is a minor component . Therefore, using 3-bromophenanthrene ensures a completely regioselective entry point for subsequent chemistry, eliminating the need for complex, low-yielding isomeric separations. This is in stark contrast to procuring 'bromophenanthrene' from an unselective bromination, which would require costly and time-consuming purification to obtain the pure 3-isomer. Furthermore, the 3-bromo substituent is strategically positioned to participate in cross-coupling reactions (e.g., Suzuki, Heck) with complete regiocontrol, allowing for the precise and predictable construction of complex molecular architectures .

Ambient Stability
Cross-study comparable
83 °C vs 9-Br: 65 °C
Higher melting point supports easier handling and storage as a crystalline powder.
17-18 °C difference ensures stable free-flowing form under ambient conditions.
Cross-coupling Suzuki-Miyaura Regiochemistry

3-Bromophenanthrene: Key Applications in R&D and Production


OLED Material Precursor

3-Bromophenanthrene is an essential building block for synthesizing novel host or transport materials in organic light-emitting diodes (OLEDs) . Its distinct 3-position halogen provides a single, well-defined point for cross-coupling reactions, enabling the construction of unsymmetrical, extended pi-conjugated systems with precise control over molecular geometry and electronic properties. This contrasts with the use of 9-bromophenanthrene, which would direct functionalization to a different site on the core, leading to an entirely different set of molecular orbital energies and device performance characteristics. The high purity and regiospecificity of 3-bromophenanthrene are critical for achieving the reproducible optoelectronic performance demanded by this application.

Pharma & Agrochemical Discovery Intermediate

In medicinal and agricultural chemistry, the 3-position on the phenanthrene ring is a specific vector for exploring structure-activity relationships (SAR). 3-Bromophenanthrene serves as a versatile intermediate for the installation of diverse functional groups (e.g., aryl, alkynyl, amino) at this exact location via palladium-catalyzed cross-coupling reactions . This regiospecificity is paramount, as substituting an analog like 2-bromophenanthrene would shift the point of diversification and could lead to a complete loss of biological activity or altered metabolic stability. The ability to reliably access the 3-functionalized series, enabled by the procurement of pure 3-bromophenanthrene, is a key advantage in hit-to-lead optimization campaigns.

Supramolecular Material Synthesis

The distinct geometry of 3-bromophenanthrene, compared to its 2- and 9-isomers, can be exploited to build materials with specific packing motifs. The angular nature of the phenanthrene core, combined with a functional group at the 3-position, creates a unique molecular 'shape' that influences solid-state packing, liquid crystalline behavior, or the formation of porous frameworks like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) . Researchers aiming to engineer materials with specific porosity, channel geometry, or intermolecular interactions must select the correct isomer; substituting the 3-isomer for the 9- or 2- would result in a completely different building block, leading to an altered or failed material synthesis.

Application
Selection Property
Validation Focus
OLED Material Precursor
Regiochemical precision for cross-coupling
Optoelectronic property tuning and device reproducibility
Pharma & Agrochemical Discovery
SAR vector specificity at the 3-position
Metabolic stability and biological activity screening
Supramolecular Material Synthesis
Molecular geometry control for framework design
Solid-state packing, porosity, and framework topology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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